2-benzamido-N-(4-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
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Overview
Description
2-benzamido-N-(4-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a benzamido group, a methylthiazolyl moiety, and a tetrahydrobenzo[d]thiazole core, making it a complex and intriguing molecule for various scientific studies.
Scientific Research Applications
2-benzamido-N-(4-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, as it has shown the ability to inhibit the proliferation of tumor cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are the Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) . These are members of the casein kinase 1 (CK1) family, a highly conserved ubiquitously expressed serine/threonine protein kinase family .
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ and CK1ε . It binds to these kinases, thereby inhibiting their activity. The X-ray analysis of the compound bound to CK1δ has demonstrated its binding mode .
Biochemical Pathways
CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . By inhibiting CK1δ and CK1ε, the compound can affect these pathways and their downstream effects.
Result of Action
The compound’s inhibition of CK1δ and CK1ε has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(4-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Cyclization to Form the Tetrahydrobenzo[d]thiazole Core: This step involves intramolecular cyclization, which can be facilitated by heating the intermediate compound in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(4-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: N-bromosuccinimide, N-chlorosuccinimide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Halogenated Derivatives: Formed through substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Another potent inhibitor of CK1δ and CK1ε, with a similar structure but different substituents on the thiazole ring.
N-[4-(2-methylthiazol-4-yl)phenyl]benzamide: Shares the benzamido and thiazole moieties but lacks the tetrahydrobenzo[d]thiazole core.
Uniqueness
2-benzamido-N-(4-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is unique due to its combination of the benzamido group, methylthiazolyl moiety, and tetrahydrobenzo[d]thiazole core
Properties
IUPAC Name |
2-benzamido-N-(4-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-11-10-26-18(20-11)23-17(25)13-8-5-9-14-15(13)21-19(27-14)22-16(24)12-6-3-2-4-7-12/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,20,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOAAAYGFLFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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